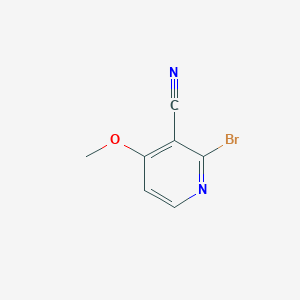

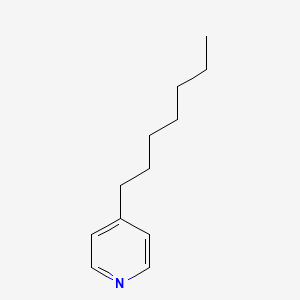

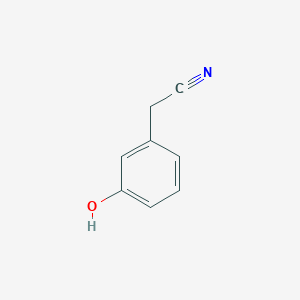

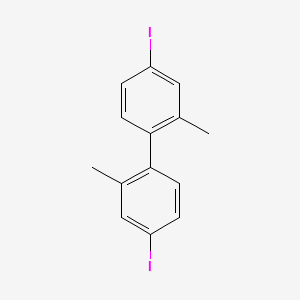

![molecular formula C10H10O5 B1340456 7-Oxabiciclo[2.2.1]hepta-2,5-dieno-2,3-dicarboxilato de dimetilo CAS No. 1829-60-3](/img/structure/B1340456.png)

7-Oxabiciclo[2.2.1]hepta-2,5-dieno-2,3-dicarboxilato de dimetilo

Descripción general

Descripción

“Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate” is a chemical compound with the molecular formula C10H10O5 . It is also known by other names such as “7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid Dimethyl Ester” and "Dimethyl 3,6-Epoxycyclohexa-1,4-diene-1,2-dicarboxylate" .

Synthesis Analysis

The synthesis of this compound has been mentioned in several studies. For instance, it has been used in cycloaddition—double fragmentation reactions of mesoionic compounds for the synthesis of aromatic heterocycles . Another study mentioned its use in the bromination process .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string “InChI=1S/C10H10O5/c1-13-9(11)7-5-3-4-6(15-5)8(7)10(12)14-2/h3-6H,1-2H3” and the SMILES string "COC(=O)C1=C(C2C=CC1O2)C(=O)OC" . These representations provide a detailed view of the compound’s atomic connectivity and stereochemistry.

Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in cycloaddition—double fragmentation reactions with mesoionic compounds . It has also been involved in a bromination process .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 210.18 g/mol . It has a topological polar surface area of 61.8 Ų and a complexity of 345 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds .

Aplicaciones Científicas De Investigación

7-Oxabiciclo[2.2.1]hepta-2,5-dieno-2,3-dicarboxilato de dimetilo: , también conocido como MFCD03060497, es un compuesto químico con varias aplicaciones potenciales en la investigación científica. A continuación se presenta un resumen de las aplicaciones según la información disponible:

Síntesis de Butenólidos

Este compuesto sirve como intermedio en la síntesis de 4,4-dialquil-2-butenólidos. El proceso implica una reacción con dos moles de reactivo de Grignard, seguido de ciclorreversión para liberar el doble enlace .

Aromatización Desoxigenante

Se utiliza en la homologación regioselectiva de arenos mediante aromatización desoxigenante catalizada por renio de dienos oxabicíclicos .

Bromación a Alta Temperatura

El compuesto sufre una adición electrófila de bromo a diferentes temperaturas, lo que lleva a diferentes productos con aplicaciones potenciales en la síntesis química .

Aplicaciones Optoelectrónicas

Aunque no está directamente relacionado con MFCD03060497, se han sintetizado compuestos similares utilizando métodos asistidos por microondas para aplicaciones en optoelectrónica .

Propiedades

IUPAC Name |

dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-9(11)7-5-3-4-6(15-5)8(7)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVSHUVBNGSEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2C=CC1O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate in organic synthesis?

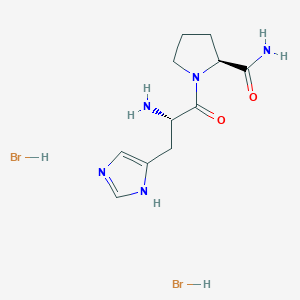

A1: Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a versatile reagent widely employed in organic synthesis for constructing various heterocyclic compounds. Its reactivity stems from its ability to undergo [3+2] cycloaddition reactions, particularly with five-membered mesoionic compounds like dithiolones and thiazolones. These reactions often proceed through a cycloaddition–double fragmentation pathway, ultimately yielding aromatic five- and six-membered heterocycles. [, ] For instance, reacting it with specific mesoionic compounds can yield pyrroles, thiopyranones, and pyridones. [, ]

Q2: Can you elaborate on the reaction mechanism of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate with mesoionic compounds?

A2: The reaction begins with a [3+2] cycloaddition between the electron-rich double bond of the Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate and the dipole of the mesoionic compound. [, ] This forms an unstable cycloadduct intermediate. This intermediate then undergoes a double fragmentation, eliminating carbon dioxide and furan, leading to the formation of the final aromatic heterocycle. [, ] The regioselectivity of the initial cycloaddition can be influenced by the specific mesoionic compound used. []

Q3: Besides heterocycle synthesis, are there other applications of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate in chemical reactions?

A3: Yes, this compound can also participate in Diels-Alder reactions. For instance, under high pressure, it reacts with cyclooctatetraene to produce a mixture of products, including a unique syn-tricyclo[4.2.0.02,5]octane derivative. [, ] This particular derivative exhibits interesting photochemical behavior, undergoing valence isomerization to a cis,cis-cycloocta-1,5-diene derivative upon X-ray irradiation, showcasing its potential in studying photo-induced transformations. []

Q4: Is there any information on the stability of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate?

A4: While specific stability data isn't extensively discussed in the provided literature, the formation and subsequent fragmentation of the cycloadduct intermediates in its reactions with mesoionic compounds suggest it might be susceptible to thermal decomposition. [, ] Moreover, its reaction with cyclooctatetraene requiring high pressure hints at its relative stability under standard conditions. [, ]

Q5: What analytical techniques are useful for studying Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate and its reactions?

A5: Several analytical techniques are crucial for studying this compound and its transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for characterizing the structures of starting materials, intermediates, and final products. [, , , ] X-ray crystallography plays a vital role in unequivocally determining the structure of the syn-tricyclo[4.2.0.02,5]octane derivative and understanding its solid-state isomerization. [] Additionally, techniques like mass spectrometry and infrared spectroscopy can provide further insights into the molecular weight and functional groups present in the molecules, respectively.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.